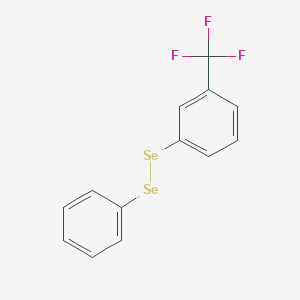

m-Trifluoromethyl-diphenyl diselenide

Description

Historical Trajectory and Evolution of Organoselenium Compound Research

The journey of organoselenium chemistry began in the 19th century with the synthesis of the first organoselenium compound, diethyl selenide (B1212193), in 1836. wikipedia.org Early research into these compounds was often hampered by their unpleasant odor and instability. oup.com For many years, the field saw relatively slow progress. rsc.orgoup.com

A significant turning point came with the discovery of the toxic properties of selenium compounds in the 1930s, which paradoxically spurred more intensive investigation into their biological roles. oup.com This was followed by the crucial realization that selenium is an essential trace element for many organisms, further fueling research. wikipedia.orgoup.com The 20th century saw a growing understanding of the structures and reactions of these compounds, moving beyond simple alkyl derivatives to more complex and stable molecules. oup.com The discovery of the utility of selenium dioxide as an oxidizing agent in the 1930s marked an early application in organic synthesis. rsc.org However, it was the development of reactions like the selenoxide elimination in the 1970s that truly showcased the synthetic potential of organoselenium reagents and led to a rapid expansion of the field. researchgate.net

Significance of Selenium in Modern Chemical Synthesis and Catalysis

Selenium and its compounds have become indispensable tools in modern organic synthesis and catalysis. alfachemic.comcardiff.ac.ukthieme-connect.com Organoselenium reagents are valued for their unique reactivity, which often allows for transformations that are difficult to achieve with other methods. researchgate.netcardiff.ac.uk They can act as both electrophiles and nucleophiles, providing versatility in synthetic design. researchgate.netchimia.ch

In the realm of catalysis, selenium compounds have emerged as effective catalysts for a variety of reactions, including oxidations, reductions, and cyclizations. cardiff.ac.ukthieme-connect.commdpi.com These catalysts often operate under mild conditions, offering advantages in terms of cost, reduced environmental impact, and ease of post-reaction workup. alfachemic.com The unique redox properties of selenium are central to its catalytic activity, enabling the in-situ regeneration of active catalytic species. cardiff.ac.ukmdpi.com Furthermore, the development of organoselenium catalysts is seen as an environmentally friendly alternative to some traditional transition metal catalysts. alfachemic.com

Structural Characteristics and Chemical Behavior of Diorganyl Diselenides

Diorganyl diselenides, which feature a selenium-selenium single bond, are a cornerstone of organoselenium chemistry. rsc.orgchimia.ch They are generally stable, crystalline solids or oils that are easier to handle than many other organoselenium compounds, such as the highly reactive and often malodorous selenols. wikipedia.orgchimia.ch Their stability makes them excellent precursors for the generation of more reactive selenium species. wikipedia.orgchimia.ch

The selenium-selenium (Se-Se) bond is a key functional group that dictates the chemistry of diselenides. This bond is weaker than the sulfur-sulfur bond in disulfides, with a bond dissociation energy of approximately 172 kJ/mol for the Se-Se bond compared to 240 kJ/mol for the S-S bond. jst.go.jpresearchgate.net This lower bond energy means that the Se-Se bond is more readily cleaved, either homolytically to form selanyl (B1231334) radicals (RSe•), by reduction to generate selenolates (RSe⁻), or by oxidation to produce electrophilic selenium species (RSe⁺). chimia.ch This reactivity makes diselenides versatile starting materials for introducing selenium into organic molecules. chimia.ch The Se-Se bond length is typically around 2.29 Å. wikipedia.org

While the Se-Se bond is relatively weak, diorganyl diselenides are generally considered to be shelf-stable compounds under atmospheric conditions. chimia.chresearchgate.net Their stability is a significant advantage, allowing for their convenient storage and handling. chimia.chresearchgate.net However, the stability of the diselenide bond can be influenced by the nature of the organic substituents attached to the selenium atoms. Diselenide bonds are more resistant to reduction than disulfide bonds, which can enhance the stability of molecules incorporating them under reducing conditions. jst.go.jp Conversely, the lower bond dissociation energy makes them susceptible to cleavage under certain conditions, such as exposure to heat or light, which can induce diselenide metathesis reactions. jst.go.jpresearchgate.net

Rationale for Trifluoromethyl Functionalization in Diaryldiselenides

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. mdpi.com In the context of diaryldiselenides, the trifluoromethyl group can significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comvaia.com This electron-withdrawing effect occurs primarily through a negative inductive effect (-I), which pulls electron density away from the aromatic ring. vaia.comwikipedia.org This has several important consequences:

Deactivation of the Aromatic Ring: By withdrawing electron density, the -CF3 group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. vaia.comwikipedia.org

Meta-Directing Effect: In electrophilic aromatic substitution reactions, the deactivating nature of the -CF3 group directs incoming electrophiles to the meta position. vaia.comwikipedia.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack. vaia.com

The presence of a trifluoromethyl group can also enhance the lipophilicity and metabolic stability of a molecule. mdpi.com

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| m-Trifluoromethyl-diphenyl diselenide | 53973-75-4 | C₁₄H₈F₆Se₂ | 448.12 |

Modulation of Reactivity and Selectivity through Fluorine Substitution

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In organosulfur chemistry, for instance, the strategic placement of fluorine or fluoroalkyl groups can tune the reactivity of reagents. sioc.ac.cn This principle extends to organoselenium compounds. The combination of "soft" selenium with "hard" fluorine creates unique chemical characteristics. sioc.ac.cn

Scope and Objectives of Academic Research on this compound

Academic research on this compound has primarily focused on its potential applications in neuropharmacology, leveraging its unique chemical properties. Studies have identified it as a multi-target compound with significant antioxidant and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.comresearchgate.net

A significant area of investigation has been its effects on the central nervous system. Research has demonstrated that this compound can penetrate the blood-brain barrier and exhibits antidepressant-like and antinociceptive (pain-relieving) effects in various animal models. sigmaaldrich.comnih.gov The objectives of these studies include understanding its mechanism of action, which appears to involve the modulation of the opioid system. sigmaaldrich.comnih.gov Notably, research indicates that repeated administration did not lead to the development of tolerance or withdrawal signs in mice, a significant finding when compared to traditional opioid analgesics. nih.gov

Further studies have explored its neuroprotective capabilities. For example, research has shown that the compound modulated hippocampal neurotoxic adaptations and abolished depressive-like phenotypes in mice following morphine withdrawal. nih.gov This was linked to its intrinsic antioxidant properties and its ability to restore NMDA receptor levels. nih.gov Investigations have also evaluated its efficacy in models of comorbid pain and depression, highlighting its potential to reduce pro-inflammatory cytokines and other markers of neuroinflammation. researchgate.netnih.gov The compound has been shown to counteract metabolic disturbances and hypothalamic inflammation in certain models. researchgate.net This body of research aims to establish this compound as a promising candidate for developing novel therapeutic strategies for complex neurological and psychiatric conditions. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53973-75-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₈F₆Se₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 448.12 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to yellow oil | sigmaaldrich.comsigmaaldrich.com |

| Assay | ≥98% (HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -10 to -25°C | sigmaaldrich.comsigmaaldrich.com |

Summary of Key Research Findings

| Research Area | Key Findings | Reference(s) |

| Neuropharmacology | Exhibits antidepressant-like and antinociceptive effects. sigmaaldrich.com Modulates the opioid system and attenuates morphine withdrawal signs. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |

| Neuroprotection | Modulates hippocampal neurotoxic adaptations and oxidative stress. nih.gov Downregulates pro-apoptotic pathways in the hippocampus. nih.gov | nih.gov |

| Anti-inflammatory Action | Reduces levels of pro-inflammatory cytokines (e.g., NF-κB, COX-2). nih.gov | nih.gov |

| Comorbid Disorders | Prevents mechanical allodynia and depressive-like behavior in a mouse model of comorbid pain and depression. researchgate.netnih.gov Reverts reserpine-induced thermal hyperalgesia and depressive-like behavior. nih.gov | researchgate.netnih.govnih.gov |

Properties

Molecular Formula |

C13H9F3Se2 |

|---|---|

Molecular Weight |

380.1 g/mol |

IUPAC Name |

1-(phenyldiselanyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H9F3Se2/c14-13(15,16)10-5-4-8-12(9-10)18-17-11-6-2-1-3-7-11/h1-9H |

InChI Key |

RXLAZJKMWZATEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F |

Synonyms |

(m-CF3C6H4Se)2 m-trifluoromethyl-diphenyl diselenide |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For m-Trifluoromethyl-diphenyl diselenide, a combination of ¹H, ¹³C, ⁷⁷Se, and ¹⁹F NMR studies provides a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution pattern of the trifluoromethyl group on the phenyl rings, the four protons on each ring are chemically non-equivalent, leading to distinct multiplets. The protons ortho to the selenium atom would likely appear at a different chemical shift compared to those ortho to the trifluoromethyl group, with further splitting arising from proton-proton coupling.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. For this compound, one would expect to observe distinct signals for each of the six unique carbon atoms in the aromatic ring, in addition to the signal for the carbon of the trifluoromethyl group. The carbon atom attached to the selenium atom (C-Se) and the carbon atom bonded to the trifluoromethyl group (C-CF₃) would exhibit characteristic chemical shifts. The CF₃ carbon signal would also display a quartet multiplicity due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic C-Se | ~130 | Singlet |

| Aromatic C-H | 120 - 140 | Singlet |

| Aromatic C-CF₃ | ~131 | Quartet |

| CF₃ | ~123 | Quartet (¹JC-F ≈ 272 Hz) |

Selenium Nuclear Magnetic Resonance (⁷⁷Se NMR) Analysis

⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the selenium atoms in a molecule. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. For this compound, the presence of the electron-withdrawing trifluoromethyl group in the meta position influences the electron density around the selenium atoms, causing a downfield shift in the ⁷⁷Se NMR spectrum compared to unsubstituted diphenyl diselenide.

Research has shown that the ⁷⁷Se NMR chemical shift of bis(3-(trifluoromethyl)phenyl) diselenide is solvent-dependent. When measured in benzene-d₆, the chemical shift is observed at approximately 461.5 ppm. In the more polar solvent, DMSO-d₆, the signal shifts slightly downfield to around 465.1 ppm. This solvent-induced shift highlights the sensitivity of the selenium nucleus to its surrounding medium.

⁷⁷Se NMR Chemical Shifts in Different Solvents:

| Solvent | Chemical Shift (δ, ppm) |

| Benzene-d₆ | 461.5 |

| DMSO-d₆ | 465.1 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is essential for characterizing fluorine-containing compounds. In this compound, the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. Based on data from similar compounds, the ¹⁹F NMR signal for this compound is anticipated to appear around -63 ppm.

Expected ¹⁹F NMR Data:

| Fluorine Nuclei | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CF₃ | ~ -63 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of organic compounds. In the analysis of this compound, ESI-MS can be used to confirm the molecular weight of the compound.

Furthermore, studies on the reaction of 3',3'-ditrifluoromethyldiphenyl diselenide (DFDD) with hydrogen peroxide using ESI-MS have provided insights into its fragmentation and reactivity. The analysis revealed the formation of several characteristic ions, indicating the oxidation of the selenium center. The observed fragments provide evidence for the formation of seleninic and selenonic acid derivatives under oxidative conditions.

Observed Fragments in ESI-MS Analysis of DFDD with H₂O₂:

| m/z | Assigned Fragment Structure | Fragment Name |

| 161.026 | 3-CF₃PhO⁻ | 3-(trifluoromethyl)phenolate |

| 256.9380 | m-CF₃PhSeO₂⁻ | 3-(trifluoromethyl)phenylseleninate |

| 272.9337 | 3-CF₃PhSeO₃⁻ | 3-(trifluoromethyl)phenylselenonate |

These mass spectrometry findings are crucial in understanding the stability and reactivity of this compound, particularly its behavior in oxidative environments.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are indispensable for the purity assessment of this compound, ensuring the separation and quantification of the main compound from any potential impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical methods employed for this purpose.

Gas Chromatography (GC)

Gas Chromatography is a valuable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving optimal separation.

For organoselenium compounds, capillary columns with polysiloxane-based stationary phases are commonly employed. A non-polar stationary phase, such as one composed of 5% diphenyl and 95% dimethylpolysiloxane, is often suitable for the separation of aromatic compounds based on their boiling points and relative polarities. The trifluoromethyl group in the meta position of the phenyl rings influences the compound's volatility and interaction with the stationary phase.

Detection in GC analysis of organoselenium compounds can be achieved using various detectors. A mass spectrometer (MS) is frequently coupled with GC (GC-MS), providing both qualitative and quantitative information by identifying compounds based on their mass spectra and retention times. The electron impact (EI) ionization mode in MS can generate characteristic fragmentation patterns for this compound, aiding in its structural confirmation. Alternatively, element-specific detectors like an Atomic Emission Detector (AED) can be used to selectively detect selenium-containing compounds in complex mixtures.

A hypothetical set of GC parameters for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 m/z |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds, and it is widely used for the analysis of diaryl diselenides. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A common stationary phase for the separation of aromatic compounds is a C18 (octadecylsilyl) silica gel. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The trifluoromethyl group imparts a degree of lipophilicity to the molecule, influencing its retention on the C18 column.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The composition of the mobile phase can be adjusted to optimize the retention time and resolution of the analyte peak from any impurities. A photodiode array (PDA) detector is often used, which can monitor the absorbance of the eluent at multiple wavelengths simultaneously, providing spectral information that can help in peak identification and purity assessment. Research on diphenyl diselenide has utilized a mobile phase of methanol and acidified water on a C18 column with detection at 240 nm. nih.gov Similarly, studies involving various substituted diphenyl diselenides, including those with trifluoromethyl groups, have employed a mobile phase of acetonitrile and acidified water. rsc.org

Below is a representative table of HPLC conditions that could be applied for the purity analysis of this compound, based on established methods for similar compounds. nih.gov

| Parameter | Value |

| Column | C18 (125 mm x 4.0 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.5% Phosphoric Acid in Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 230 nm |

Applications in Chemical Synthesis and Catalysis

Role as Versatile Reagents in Organic Synthesis

Diselenides are shelf-stable precursors for more reactive selenium species. The selenium-selenium bond can be cleaved homolytically (e.g., by heat or light) or heterolytically (by reduction or oxidation) to generate radical, nucleophilic, or electrophilic selenium reagents. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of m-Trifluoromethyl-diphenyl diselenide influences the reactivity and properties of these derived species compared to diphenyl diselenide.

This compound is an effective reagent for introducing the m-trifluoromethylphenylseleno group into organic molecules. This transformation is valuable for synthesizing complex molecules and for creating intermediates that can undergo further reactions, such as selenoxide eliminations.

A notable application involves the photoinduced reaction of this compound with organolead compounds. Research has shown that under irradiation with a xenon lamp, it reacts efficiently with hexacyclohexyldilead. nih.gov This reaction proceeds via a radical mechanism where light irradiation causes homolytic cleavage of the Se-Se bond, generating the m-trifluoromethylphenylseleno radical (m-CF₃C₆H₄Se•). This radical then participates in the substitution reaction to form the corresponding aryl cyclohexyl selenide (B1212193). nih.gov This method demonstrates the compound's utility in forming C-Se bonds under mild, light-induced conditions.

The reaction tolerates electron-deficient diselenides, with m-substituted variants like this compound affording good yields of the corresponding selenide product. nih.gov

Table 1: Reaction of this compound with Hexacyclohexyldilead

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

While diorganyl diselenides, in general, are used as precursors for synthesizing selenium-containing heterocycles through various cyclization reactions, there is a lack of specific literature examples demonstrating the use of this compound for this purpose. nih.gov Methodologies often involve the in-situ generation of an electrophilic selenium species that triggers an intramolecular cyclization, a role that this compound could plausibly fulfill, but which has not been explicitly documented.

Catalytic Applications

The catalytic activity of diaryl diselenides often stems from their ability to be converted in situ into catalytically active species. The trifluoromethyl group can impact this activity by altering the electronic properties of the selenium atom.

Diphenyl diselenide is known to catalyze a variety of organic transformations. For instance, it can catalyze cyclization reactions by forming a phenylseleno cation (PhSe⁺) which acts as a π-acid to activate alkynes for nucleophilic attack. nih.gov Research into the catalytic activity of substituted diaryl diselenides has shown that electron-withdrawing groups can enhance reactivity in certain cases. A study on the synthesis of ynones showed that the related para-isomer, 1,2-bis[4-(trifluoromethyl)phenyl]diselenide, was an effective catalyst. nih.gov However, specific studies detailing the use of this compound as an organocatalyst in metal-free systems are not currently available in the scientific literature.

Asymmetric catalysis using chiral organoselenium compounds is a significant area of research for creating enantioenriched molecules. mdpi.com These reactions typically employ chiral diselenides or selenides as catalysts to control the stereochemical outcome of a transformation. mdpi.comnih.gov As this compound is an achiral molecule, it cannot be used directly in asymmetric stereoselective catalysis. The synthesis and application of chiral analogues of this specific compound have not been reported.

Diphenyl diselenide is a well-known pre-catalyst for various oxidation reactions, including the epoxidation of olefins using hydrogen peroxide as a green oxidant. In this process, the diselenide is oxidized to benzeneseleninic acid (PhSeO₂H), which is the active catalytic species that performs the oxygen transfer to the olefin. wikipedia.org It is mechanistically plausible that this compound could function similarly, being oxidized to 3-(trifluoromethyl)benzeneseleninic acid, which would then catalyze the epoxidation. The electron-withdrawing trifluoromethyl group would be expected to increase the acidity and electrophilicity of the selenium center, potentially enhancing catalytic activity. Despite this potential, there are no specific research articles that document the use of this compound for oxidation catalysis, such as the epoxidation of olefins.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions are powerful synthetic strategies that involve the formation of a new bond between two C-H, N-H, O-H, or other X-H bonds, typically with the assistance of a catalyst and an oxidant. In this context, diaryl diselenides, including this compound, have emerged as effective organocatalysts for specific CDC transformations.

One notable application is in the nucleophilic functionalization of hydrophosphoryl compounds . Research has demonstrated that diaryl diselenides can catalyze the coupling of hydrophosphoryl compounds with various nucleophiles. The electron-withdrawing nature of the trifluoromethyl group in this compound enhances its catalytic activity. Studies have shown that bis(trifluoromethyl)-substituted diphenyl diselenides are highly effective catalysts for these reactions, leading to the formation of P-N, P-O, and P-S bonds. researchgate.net The proposed catalytic cycle resembles the Atherton-Todd reaction, where the diselenide acts as a recyclable halogenating agent mimic. researchgate.net

The efficiency of various substituted diphenyl diselenides as catalysts in the formation of phosphoramidates has been compared, highlighting the superior performance of derivatives bearing electron-withdrawing groups.

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Diphenyl diselenide | 24 | 95 |

| Bis(p-methoxyphenyl) diselenide | >24 | <10 |

| Bis(m-trifluoromethylphenyl) diselenide | 1.5 | >99 |

| Bis(p-nitrophenyl) diselenide | 3 | >99 |

This data underscores the significant rate enhancement provided by the trifluoromethyl substituent, making this compound a highly efficient catalyst for this transformation.

Catalysis in N,O-Difunctionalization Reactions

The difunctionalization of alkenes, where two new functional groups are added across a carbon-carbon double bond, is a fundamental transformation in organic synthesis. Selenium-catalyzed N,O-difunctionalization reactions, such as aminohydroxylation, provide a direct route to valuable 1,2-amino alcohols. While specific studies detailing the use of this compound in N,O-difunctionalization are not extensively documented, the catalytic activity of diaryl diselenides in related transformations suggests its potential.

For instance, diaryl selenides have been shown to catalyze the vicinal trifluoromethylthioamination of alkenes, indicating their ability to facilitate the addition of both a nitrogen and a sulfur functionality across a double bond. nih.gov Furthermore, selenium-catalyzed oxidative C(sp²)-H amination of alkenes has been developed for the synthesis of indoles and azaindoles. organic-chemistry.org These examples, which involve the formation of a C-N bond mediated by a selenium catalyst, lay the groundwork for the potential application of this compound in N,O-difunctionalization reactions. The electron-deficient nature of this catalyst could enhance the electrophilicity of the selenium center, promoting the initial attack on the alkene and facilitating the subsequent nucleophilic additions of nitrogen and oxygen moieties.

Applications in Material Science and Related Fields

Beyond its catalytic applications in organic synthesis, this compound and related organoselenium compounds are of interest in materials science due to their unique electronic and intermolecular interaction capabilities.

Use as Ligands in Organometallic Chemistry

Organochalcogen compounds, including diselenides, can act as ligands for transition metals, forming organometallic complexes with diverse structures and potential applications in catalysis and materials science. While the coordination chemistry of this compound is an emerging area of research, related studies provide insights into its potential as a ligand.

For example, platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands have been synthesized and characterized, demonstrating the compatibility of the trifluoromethyl group within the coordination sphere of platinum. nih.govresearchgate.netnih.gov Similarly, palladium(II) complexes with ligands bearing trifluoromethylphenyl groups have been prepared and studied. researchgate.net The selenium atoms in this compound possess lone pairs of electrons that can coordinate to metal centers. The electronic properties of the trifluoromethyl group can influence the donor ability of the selenium atoms and the stability and reactivity of the resulting organometallic complexes.

Non-bonded Chalcogen Interactions in Materials

Non-bonded interactions play a crucial role in determining the solid-state structure and properties of molecular materials. Chalcogen bonding, a non-covalent interaction involving a chalcogen atom (such as selenium) as an electrophilic center, is a key factor in the crystal engineering of organoselenium compounds. researchgate.net The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to enhance the σ-hole on the selenium atoms, thereby strengthening potential chalcogen bonds.

Computational studies have explored the interactions of this compound with biological targets, revealing the formation of persistent halogen bonds between the trifluoromethyl group and specific amino acid residues. nih.gov In the solid state, such interactions, along with Se···Se and Se···π interactions, can direct the supramolecular assembly of molecules, influencing the material's properties. While a definitive crystal structure of this compound is not widely available in the public domain, the study of related fluorinated organoselenium compounds provides strong evidence for the significant role of non-bonded interactions in their solid-state architecture.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the electronic properties of m-Trifluoromethyl-diphenyl diselenide. A combination of spectroscopic, chromatographic, and computational approaches has been used to study the reaction of various substituted diphenyl diselenides, including the m-CF3 variant, with thiolate nucleophiles. nih.gov These studies are crucial for understanding the breaking of the selenium-selenium (Se-Se) bond, a process of fundamental importance in biological systems. nih.gov

Calculations were performed to determine key quantum chemical descriptors. The electrophilicity index (ω), Hirshfeld partial charges, and frontier molecular orbital energies (HOMO/LUMO) are analyzed to predict reactivity. nih.govresearchgate.net For this compound, the strong electron-withdrawing nature of the CF3 group significantly influences these parameters and, consequently, the molecule's reactivity. nih.gov

The reactivity of diaryl diselenides can be tuned by varying the chemical nature and position of substituents on the aromatic rings. nih.gov In the case of this compound, the trifluoromethyl (CF3) group acts as a strong electron-withdrawing substituent.

Table 1: Calculated Reaction and Activation Energies for the Reaction of (R-PhSe)₂ with a Thiolate Data sourced from DFT calculations. nih.govresearchgate.net

| Substituent (R) | Reaction Energy (kcal/mol) | Electronic Activation Energy (kcal/mol) |

| CH₃O | -8.6 | 12.3 |

| CH₃ | -9.1 | 11.9 |

| H | -9.8 | 11.1 |

| Cl | -10.9 | 10.3 |

| CF₃ | -11.0 | 10.3 |

DFT calculations have been instrumental in mapping the reaction pathway for the interaction between this compound and thiols. The calculations confirm an SN2-type mechanism for the cleavage of the Se-Se bond by a thiolate nucleophile. researchgate.net

Intrinsic reaction coordinate (IRC) calculations were performed to verify the transition states connecting the reactants to the products. researchgate.net For the series of substituted diphenyl diselenides, the reaction energies become progressively more negative in the order of CH3O > CH3 > H > Cl > CF3. researchgate.net A similar trend is observed for the electronic activation energies, which decrease from electron-donating to electron-withdrawing groups. researchgate.net Notably, the compounds with R = Cl and R = CF3 exhibit the lowest and very similar reaction barriers, indicating their higher reactivity toward thiols in this specific reaction. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling provides a rationale for the thiol modifier effect of diselenides, which is relevant to their pharmacological and toxicological profiles. nih.gov The breaking of the Se-Se bond is a key step in the biological activity of these compounds. nih.gov

Molecular Dynamics and Conformational Analysis

While extensive molecular dynamics (MD) simulations specifically for this compound are not widely reported in the literature, DFT calculations provide insight into its ground-state conformation. The geometry of the molecule is characterized by the key dihedral angles between the phenyl rings and the Se-Se bond.

DFT calculations determined the geometrical parameters for the optimized structure in the gas phase. nih.gov These parameters include the dihedral angles C2–C1–Se1–Se2 and Se1–Se2–C10–C20, which define the molecule's spatial arrangement. researchgate.net This structural information is fundamental for understanding how the molecule interacts with biological targets.

Table 2: Selected Calculated Geometrical Parameters for this compound Data from DFT calculations (Level of theory: ZORA-OLYP/TZ2P). nih.gov

| Parameter | Value |

| Dihedral Angle (C2–C1–Se1–Se2) | 81.3° |

| Dihedral Angle (Se1–Se2–C10–C20) | 81.3° |

| Dihedral Angle (C1–Se1–Se2–C10) | 86.0° |

Prediction of Novel Reactivity and Catalytic Activity

Computational studies on this compound have primarily focused on elucidating its reactivity towards biological thiols, which is linked to its antioxidant and other pharmacological effects. nih.govresearchgate.net The strong electron-withdrawing CF3 group enhances the electrophilicity of the selenium atoms, a key factor in its reaction with nucleophilic thiolates. nih.govresearchgate.net

Based on these findings, it is predicted that the compound's reactivity will be dominated by interactions with soft nucleophiles. However, beyond this well-characterized thiol-modifier effect, specific computational predictions for novel reactivity or catalytic cycles involving this compound are not extensively documented in current scientific literature. Future computational work could explore its potential in other catalytic processes where the electrophilicity of the selenium center could be exploited.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of diorganyl diselenides, including m-Trifluoromethyl-diphenyl diselenide, is an area ripe for innovation. researchgate.net While established methods exist, future research is expected to focus on developing more efficient, sustainable, and scalable synthetic protocols. Diorganyl diselenides are recognized as valuable structures due to their straightforward preparation and diverse reactivity. researchgate.net

Current synthetic strategies often involve the use of elemental selenium with organometallic reagents or the reduction of seleninic acids. wikipedia.org Future methodologies could explore:

Catalyst-Free and Solvent-Free Conditions: Inspired by advances in the synthesis of other organometallic compounds, new routes could aim to minimize waste and energy consumption by eliminating catalysts and solvents. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative for creating C-Se bonds, as demonstrated in the synthesis of other selenium-containing heterocycles. nih.gov This approach could be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related compounds like phenoselenazines from diselenide precursors, suggesting its potential for the rapid and efficient synthesis of this compound. scielo.br

Novel Precursors: Research into new starting materials, such as the adaptation of methods used for synthesizing bis(2-amino-4-trifluoromethylphenyl) diselenide, could lead to more direct and higher-yielding pathways. scielo.br

A comparative table of potential synthetic routes is presented below.

| Synthetic Approach | Potential Advantages | Key Precursors/Reagents |

| Conventional Methods | Well-established and understood. | m-trifluoromethylphenyl magnesium bromide, Selenium |

| Catalyst-Free/Solvent-Free | Reduced environmental impact, lower cost. nih.gov | Bulky arylstannanes, aroyl chlorides. nih.gov |

| Electrochemical Synthesis | Sustainable, mild reaction conditions. nih.gov | o-nitrophenylacetylene derivatives. nih.gov |

| Microwave-Assisted | Rapid reaction times, improved yields. scielo.br | Bis-aniline-diselenide, 1,2-dihalobenzenes. scielo.br |

Design of Advanced Catalytic Systems for Sustainable Chemistry

Organoselenium compounds are increasingly recognized for their catalytic potential in a variety of organic transformations. nih.govresearchgate.net The development of advanced catalytic systems based on this compound could offer green and efficient alternatives to traditional metal-based catalysts. sciltp.com

Future research in this area could focus on:

Oxidation Catalysis: Diphenyl diselenide is a known catalyst for various oxidation reactions. sciltp.com Investigating the catalytic activity of this compound in reactions like the dihydroxylation of alkenes could reveal enhanced reactivity or selectivity due to the electron-withdrawing trifluoromethyl group.

Redox-Mediated Reactions: The reversible oxidation-reduction of the diselenide bond can be harnessed in catalytic cycles. numberanalytics.com Systems where this compound acts as a catalyst in conjunction with a stoichiometric oxidant could be developed for various functional group transformations.

Polymer-Supported Catalysts: To improve catalyst recyclability and facilitate product purification, this compound could be immobilized on polymeric supports. sciltp.comrsc.org This approach aligns with the principles of sustainable chemistry.

Asymmetric Catalysis: The introduction of chiral moieties into the structure of this compound could lead to the development of novel enantioselective catalysts for reactions such as bromolactonization. researchgate.net

Exploration of Unconventional Reactivity Modes

The interplay between the trifluoromethyl group and the diselenide bond in this compound may give rise to unique and unconventional reactivity. Future studies could delve into:

Selenium-π Interactions: The electron-deficient nature of the aromatic rings due to the trifluoromethyl groups could enhance non-covalent interactions, such as selenium-π interactions, which can be exploited in catalyst design and supramolecular chemistry. researcher.life

Radical Reactions: Diselenides can act as precursors to selanyl (B1231334) radicals under thermal or photochemical conditions. The influence of the trifluoromethyl group on the stability and reactivity of the corresponding selanyl radical could be a fruitful area of investigation for applications in polymer chemistry and organic synthesis.

Hypervalent Selenium Intermediates: The reaction of selenides with certain reagents can lead to the formation of hypervalent selenium species. wikipedia.org Exploring the formation and reactivity of such intermediates derived from this compound could open up new avenues for chemical transformations.

Diselenide-Selenoester Ligation (DSL): This powerful technique for chemical protein synthesis relies on the reaction of a selenocysteine-containing peptide with a peptide selenoester. nih.gov While not a direct application of this compound itself, the fundamental understanding of diselenide bond reactivity gained from studying this compound could inform the development of more advanced ligation strategies.

Integration of this compound into Advanced Materials

The incorporation of selenium into polymers and other materials can impart unique optical, electronic, and responsive properties. rsc.org this compound could serve as a key building block or precursor for a new generation of advanced materials.

Emerging opportunities in this domain include:

High Refractive Index Polymers: Selenium-containing polymers are known to exhibit high refractive indices. rsc.org The introduction of the trifluoromethyl group could further enhance this property, making materials derived from this compound suitable for applications in optics and photonics.

Redox-Responsive Materials: The reversible cleavage and formation of the diselenide bond upon application of a redox stimulus can be used to create smart materials that respond to their environment. rsc.org This could be applied in drug delivery systems, sensors, and self-healing materials.

Light-Emitting Materials: Selenophene derivatives, a class of selenium-based heterocycles, are being explored for their potential in light-emitting devices. mdpi.com Synthetic routes that transform this compound into novel selenophene-based structures could lead to new materials for organic electronics.

Semiconductors: Selenium compounds have important applications in the semiconductor industry. wikipedia.org The specific electronic properties conferred by the trifluoromethyl group might make this compound or its derivatives interesting candidates for new semiconductor materials.

A table summarizing the potential applications in advanced materials is provided below.

| Material Type | Key Property | Potential Application |

| High Refractive Index Polymers | High refractive index. rsc.org | Optical lenses, anti-reflective coatings. |

| Redox-Responsive Materials | Reversible diselenide bond cleavage. rsc.org | Drug delivery, sensors, self-healing polymers. |

| Light-Emitting Materials | Electroluminescence. mdpi.com | Organic light-emitting diodes (OLEDs). |

| Semiconductors | Tunable electronic properties. wikipedia.org | Transistors, solar cells. |

Synergistic Approaches in Combined Experimental and Computational Studies

The combination of experimental work and computational modeling offers a powerful approach to accelerate the discovery and development of new applications for this compound. Future research should leverage this synergy to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the outcome of catalytic reactions involving this compound. dovepress.com This can guide experimental efforts and reduce the need for extensive screening.

Rational Design of Catalysts and Materials: Computational screening can be employed to design novel catalysts and materials with desired properties before their synthesis. nih.gov For instance, the electronic and steric effects of different substituents on the phenyl rings could be systematically evaluated to optimize catalytic performance.

Elucidate Reaction Mechanisms: High-resolution mass spectrometry and other advanced analytical techniques, in conjunction with computational studies, can help to identify and characterize reaction intermediates, providing a deeper understanding of the underlying reaction mechanisms. scielo.br

Structure-Property Relationships: A combined experimental and computational approach can be used to establish clear structure-property relationships for materials derived from this compound. This knowledge is crucial for the rational design of materials with tailored functionalities.

Q & A

What are the standardized experimental models for evaluating the antidepressant-like effects of m-trifluoromethyl-diphenyl diselenide?

Level: Basic

Methodological Answer:

The forced swimming test (FST) and tail suspension test (TST) are widely used to assess antidepressant-like activity in rodents. For m-trifluoromethyl-diphenyl diselenide, studies employ intraperitoneal administration (1–10 mg/kg) 30–60 minutes before behavioral assays. Positive controls (e.g., fluoxetine) and vehicle controls are essential. Neurochemical endpoints include serotonin (5-HT) and opioid receptor modulation, measured via HPLC or receptor-binding assays .

How does this compound interact with mitochondrial redox systems in neuroprotection studies?

Level: Advanced

Methodological Answer:

In stroke models, mitochondrial redox balance is assessed by measuring glutathione (GSH) levels, thiobarbituric acid-reactive substances (TBARS), and superoxide dismutase (SOD) activity in brain homogenates. Pretreatment with m-trifluoromethyl-diphenyl diselenide (5–10 mg/kg) prevents oxidative damage by scavenging peroxynitrite and restoring electron transport chain efficiency. Mitochondrial isolation protocols must exclude cytosolic contaminants, validated by cytochrome c oxidase activity assays .

What experimental designs resolve contradictions in oxidative stress modulation by this compound across different disease models?

Level: Advanced

Methodological Answer:

Discrepancies in pro- vs. antioxidant outcomes arise from dosage, exposure duration, and tissue specificity. For example, in reserpine-induced pain-depression dyad models, m-trifluoromethyl-diphenyl diselenide (5 mg/kg) reduces lipid peroxidation in the prefrontal cortex but not the liver. Cross-validation using multiple oxidative markers (e.g., 8-OHdG for DNA damage, protein carbonyls for protein oxidation) and tissue-specific transcriptomics (Nrf2/Keap1 pathway) is recommended .

How is the serotonergic system implicated in the anxiolytic effects of this compound?

Level: Basic

Methodological Answer:

The compound upregulates 5-HT1A receptor density in the hippocampus and prefrontal cortex, quantified via autoradiography with [³H]-8-OH-DPAT. Co-administration with selective serotonin reuptake inhibitors (SSRIs) potentiates its effects, while 5-HT depletion (e.g., using p-chlorophenylalanine) abolishes anxiolytic activity. Behavioral tests like the elevated plus maze should include latency-to-explore and open-arm time as key metrics .

What advanced models are used to study comorbid pain and depression modulated by this compound?

Level: Advanced

Methodological Answer:

The reserpine-induced fibromyalgia model is preferred for studying pain-depression comorbidity. Reserpine (0.5–1 mg/kg, subacute dosing) depletes monoamines, inducing mechanical allodynia (von Frey filaments) and depressive-like behavior (sucrose preference test). m-Trifluoromethyl-diphenyl diselenide (1–5 mg/kg) reverses these effects via glucocorticoid receptor (GR) modulation and inhibition of caspase-3 apoptosis pathways. Concurrent measurement of IL-6 and TNF-α in serum is advised to assess systemic inflammation .

How can structural reactivity of this compound inform its stability in experimental buffers?

Level: Basic

Methodological Answer:

The compound’s Se-Se bond reacts with hydrogen peroxide to form seleninic acid derivatives, detectable via ¹H-NMR (aromatic proton shifts at 7.4–7.8 δ). Buffers should avoid oxidizing agents (e.g., H₂O₂) or thiol-containing compounds (e.g., DTT) to prevent undesired redox reactions. Stability is pH-dependent; use neutral buffers (PBS, pH 7.4) for in vitro assays .

What multi-omics approaches are recommended to elucidate the polypharmacology of this compound?

Level: Advanced

Methodological Answer:

Integrate transcriptomics (RNA-seq of cortical tissues) with metabolomics (LC-MS profiling of hippocampal extracts) to map pathways like MAPK/ERK and BDNF/TrkB. For example, m-trifluoromethyl-diphenyl diselenide upregulates Slc6a4 (serotonin transporter) and downregulates Maoa (monoamine oxidase A) in social defeat models. Validation via CRISPR/Cas9 knockdown of candidate genes is critical .

How do pharmacokinetic properties of this compound influence dosing regimens in chronic studies?

Level: Advanced

Methodological Answer:

The compound exhibits a plasma half-life of ~4–6 hours in mice, necessitating twice-daily dosing for chronic models (e.g., 14-day stress paradigms). Brain penetration is confirmed via LC-MS/MS quantification in homogenates, with peak concentrations at 2 hours post-administration. Dose-response curves should account for U-shaped pharmacokinetics due to selenium accumulation in adipose tissue .

What controls are essential when assessing this compound’s effects on opioid receptors?

Level: Basic

Methodological Answer:

Include naloxone (non-selective opioid antagonist) and β-funaltrexamine (μ-opioid receptor antagonist) to isolate receptor-specific effects. Radioligand displacement assays with [³H]-DAMGO (μ-opioid) and [³H]-U69,593 (κ-opioid) quantify binding affinity. Behavioral studies must control for locomotor activity (e.g., open field test) to exclude confounding sedative effects .

How can researchers mitigate selenium toxicity in long-term in vivo studies with this compound?

Level: Advanced

Methodological Answer:

Monitor hepatic and renal selenium levels via inductively coupled plasma mass spectrometry (ICP-MS). Toxicity thresholds vary by species; in mice, doses >20 mg/kg induce hepatomegaly. Co-supplementation with vitamin E (50 IU/kg) attenuates lipid peroxidation. Histopathological analysis (H&E staining) of liver and kidney sections is mandatory for chronic toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.